Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Chemical Structure and Key Features The compound Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (CAS: 603948-22-7) features a triazinoindole core substituted with a fluorine atom at position 8 and a methyl group at position 4. The thioether bridge links the triazinoindole moiety to an acetamide group, which is further substituted with a 3-ethoxypropyl chain on the nitrogen atom. Its molecular formula is C₁₇H₂₀FN₅O₂S, with a molar mass of 377.44 g/mol .
Core Formation: The triazinoindole scaffold is synthesized via cyclization reactions, often starting from substituted indole precursors.
Thioether Linkage: A thiol group is introduced at position 3 of the triazinoindole, followed by coupling with 2-bromoacetate derivatives.
Amide Formation: The acetamide side chain is attached using HATU/DMAP-mediated coupling with N-(3-ethoxypropyl)amine .
Properties
Molecular Formula |
C16H18FN5O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H18FN5O2S/c1-2-24-7-3-6-18-13(23)9-25-16-20-15-14(21-22-16)11-8-10(17)4-5-12(11)19-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,23)(H,19,20,22) |
InChI Key |
JTCHTEKTTICVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H18FN5O2S
- Molecular Weight : 363.4 g/mol
- IUPAC Name : N-(3-ethoxypropyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
- Purity : Typically around 95% .
The compound has been identified as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) channel. TRPM8 is known for its role in mediating cool sensations and can be activated by various cooling agents. Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- functions as a TRPM8 agonist, which may enhance the cooling sensation when applied topically or ingested .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazino-indoles exhibit cytotoxic effects against certain cancer cell lines. The specific activity of Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- on cancer cells remains to be fully elucidated but suggests potential as an anticancer agent .
- Modulation of Sensory Perception : The ability to modulate TRPM8 suggests applications in formulations aimed at enhancing sensory experiences in food products or topical applications for pain relief through cooling sensations .
Study 1: TRPM8 Modulation
A study investigating the effects of various TRPM8 modulators found that compounds similar to Acetamide exhibited significant activation of the TRPM8 channel. This activation could lead to enhanced cooling sensations and potential analgesic effects in pain management applications .
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| TRPM8 Activation | Agonist activity leading to enhanced cooling sensation |
| Anticancer Potential | Cytotoxic effects observed in related triazino-indole compounds |
| Sensory Modulation | Potential applications in food and cosmetic industries for enhanced sensory experiences |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to structurally related acetamide-triazinoindole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- N-Substituent Diversity : The target compound’s 3-ethoxypropyl group distinguishes it from aryl-substituted analogs (e.g., 4-fluorophenyl in ), likely affecting solubility and pharmacokinetics.
- Triazinoindole Modifications: Fluorine at position 8 (target) vs. bromine (compound 27) or methoxy (compound 16) alters electronic properties—fluorine’s electron-withdrawing nature may influence binding affinity in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
